Unique IK1 Channel Agonist Activity Confers Cardioprotective Properties Not Shared by Levamisole
Tetramisole was experimentally identified as a novel IK1 channel agonist, a property not described for levamisole. In whole-cell patch clamp studies, tetramisole (1–100 μmol/L) enhanced the IK1 current, hyperpolarized the resting potential, and shortened the action potential duration (APD) in isolated rat ventricular myocytes, with no effect on other ion channels . In vivo, 0.54 mg/kg tetramisole demonstrated significant protection against acute ischemic arrhythmias, myocardial hypertrophy, and fibrosis in a rat model of myocardial infarction .
| Evidence Dimension | IK1 channel agonism and downstream cardioprotection |
|---|---|
| Target Compound Data | Enhanced IK1 current at 1–100 μmol/L in vitro; anti-arrhythmic and anti-remodeling effects at 0.54 mg/kg in vivo |
| Comparator Or Baseline | Levamisole (no known IK1 agonist activity reported); vehicle control |
| Quantified Difference | Qualitatively unique activity; levamisole has no demonstrated IK1 agonist effect |
| Conditions | Whole-cell patch clamp on isolated rat ventricular myocytes; in vivo rat MI model |
Why This Matters
This is a unique, functionally orthogonal activity that makes tetramisole the only member of this chemical class suitable for IK1 channel research or cardiac repurposing studies.
- [1] Liu Q, Sun J, Dong Y, et al. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats. Pharmacol Res Perspect. 2022;10(4):e00992. View Source
